![molecular formula C18H26N4O2 B1259769 2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)
2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC45647 is an artificial sweetener that has been studied for its effects on taste preferences in various animal models. It is known for its sweet taste, which is preferred by many species, including rats and mice . The compound is part of the phenylmethylamine class of organic compounds, which are characterized by a phenyl group substituted by a methanamine moiety .
Preparation Methods
The synthetic routes and reaction conditions for SC45647 are not extensively documented in the available literature. it is known that SC45647 is a nonnutritional substance that is preferred by mice and perceived as sweet by humans . Industrial production methods for artificial sweeteners like SC45647 typically involve chemical synthesis processes that ensure high purity and consistency.
Chemical Reactions Analysis
SC45647, being an artificial sweetener, primarily interacts with taste receptors rather than undergoing extensive chemical reactions
Oxidation: Phenylmethylamines can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert phenylmethylamines to their corresponding amines.
Substitution: Substitution reactions can occur at the phenyl ring or the methanamine moiety, leading to various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SC45647 has been extensively studied in the context of taste preferences and sweet taste transduction. Some of its scientific research applications include:
Taste Preference Studies: SC45647 has been used to study taste preferences in various animal models, including rats and mice.
Sweet Taste Transduction: Research has focused on understanding the role of SC45647 in sweet taste transduction, particularly in knockout mice models lacking specific taste receptors
Conditioned Aversion Studies: SC45647 has been used in conditioned aversion studies to understand the mechanisms of taste aversion and preference.
Mechanism of Action
The mechanism of action of SC45647 involves its interaction with taste receptors, particularly those involved in sweet taste transduction. SC45647 is detected by Type II taste sensory cells via G-protein–coupled receptors (GPCRs). Activation of these receptors leads to the activation of the G-protein gustducin, which in turn activates phospholipase Cβ2. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol, leading to the release of calcium ions and the initiation of taste signals .
Comparison with Similar Compounds
SC45647 is similar to other artificial sweeteners such as sucralose and saccharin. it has unique properties that make it distinct:
Sucralose: Unlike sucralose, which is a chlorinated derivative of sucrose, SC45647 is a phenylmethylamine compound.
Saccharin: Saccharin is another artificial sweetener that is widely used.
Similar compounds to SC45647 include other artificial sweeteners like aspartame, acesulfame potassium, and neotame. Each of these compounds has unique chemical structures and properties that influence their taste profiles and applications.
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[[(R)-[4-(aminomethyl)anilino]-[[(1R)-1-phenylethyl]amino]methyl]amino]ethane-1,1-diol |
InChI |
InChI=1S/C18H26N4O2/c1-13(15-5-3-2-4-6-15)21-18(20-12-17(23)24)22-16-9-7-14(11-19)8-10-16/h2-10,13,17-18,20-24H,11-12,19H2,1H3/t13-,18-/m1/s1 |
InChI Key |
LPSXGZAUAOMRNU-FZKQIMNGSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(NCC(O)O)NC2=CC=C(C=C2)CN |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H](NCC(O)O)NC2=CC=C(C=C2)CN |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(NCC(O)O)NC2=CC=C(C=C2)CN |
Synonyms |
SC 45647 SC-45647 SC45647 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


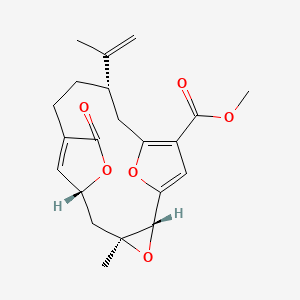
![methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1259688.png)
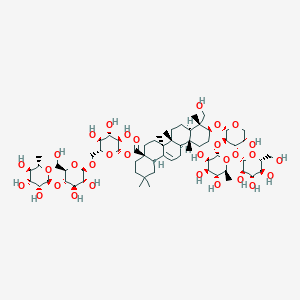
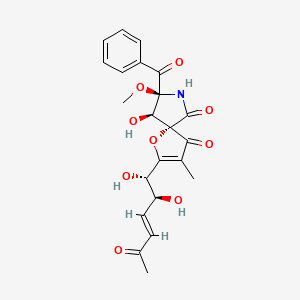

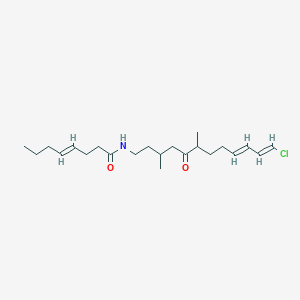
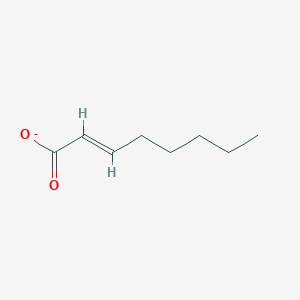

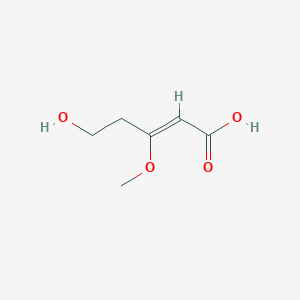
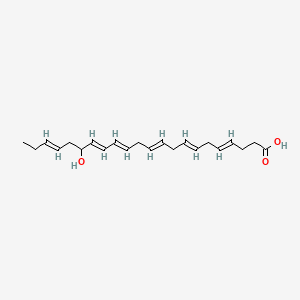
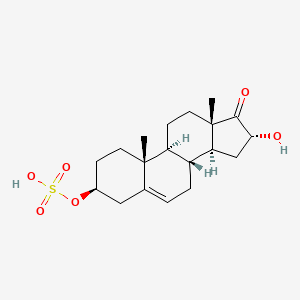
![methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1259706.png)
![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)

